molecular formula C16H13F9N2O3 B11558759 4-{[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetyl]amino}-N-(propan-2-yl)benzamide

4-{[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetyl]amino}-N-(propan-2-yl)benzamide

Cat. No.: B11558759
M. Wt: 452.27 g/mol
InChI Key: NHJVFTJDNKOQCK-UHFFFAOYSA-N
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Description

4-[2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)acetamido]-N-(propan-2-yl)benzamide is a fluorinated organic compound It is characterized by its complex structure, which includes multiple fluorine atoms, making it highly stable and resistant to degradation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)acetamido]-N-(propan-2-yl)benzamide typically involves multiple steps:

    Formation of the oxolane ring: This step involves the cyclization of a suitable precursor to form the oxolane ring with fluorine substituents.

    Introduction of the acetamido group: The acetamido group is introduced through an acylation reaction, where an acyl chloride reacts with an amine.

    Attachment of the benzamide moiety: The final step involves the coupling of the benzamide moiety to the existing structure through an amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety, converting it to an amine.

    Substitution: The fluorine atoms in the oxolane ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-[2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)acetamido]-N-(propan-2-yl)benzamide has several research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Potential use in the development of fluorinated pharmaceuticals due to its stability and bioactivity.

    Medicine: Investigated for its potential as a drug candidate, particularly in areas requiring high metabolic stability.

    Industry: Utilized in the production of high-performance materials, such as coatings and polymers, due to its chemical resistance.

Mechanism of Action

The mechanism of action of 4-[2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)acetamido]-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application, such as enzyme inhibition in pharmaceuticals or surface interactions in materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)acetamido]-N-(propan-2-yl)benzamide is unique due to its specific combination of fluorine atoms and functional groups, providing a balance of stability, reactivity, and potential bioactivity. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H13F9N2O3

Molecular Weight

452.27 g/mol

IUPAC Name

4-[[2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)acetyl]amino]-N-propan-2-ylbenzamide

InChI

InChI=1S/C16H13F9N2O3/c1-7(2)26-10(28)8-3-5-9(6-4-8)27-11(29)12(17,18)15(23)13(19,20)14(21,22)16(24,25)30-15/h3-7H,1-2H3,(H,26,28)(H,27,29)

InChI Key

NHJVFTJDNKOQCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C(C2(C(C(C(O2)(F)F)(F)F)(F)F)F)(F)F

Origin of Product

United States

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